molecular formula C10H15BrN2O B13069070 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13069070
M. Wt: 259.14 g/mol
InChI Key: FXAHWZFJZBPYOM-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that contains a pyridine ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and the use of advanced technologies, such as microwave-assisted synthesis, can enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, receptor binding, and signal transduction. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyridines and dihydropyridines, such as:

Uniqueness

The uniqueness of 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Biological Activity

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C10H15BrN2O
Molecular Weight: 259.14 g/mol
IUPAC Name: 5-amino-3-bromo-1-butyl-4-methylpyridin-2-one
CAS Number: 1564601-21-3

Biological Activities

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent. Key findings include:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis and disrupting membrane integrity, leading to cell lysis.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis is a focal point of ongoing research.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes implicated in disease processes, including those involved in inflammation and cancer progression. For instance, it has been studied for its inhibitory effects on LpxC, an enzyme critical for bacterial survival.

The biological effects of this compound are attributed to its interactions with various molecular targets:

  • Targeting Enzymes : The compound binds to specific enzymes, altering their activity and subsequently affecting metabolic pathways.
  • Modulating Signaling Pathways : It influences key signaling pathways involved in cell survival and death, such as the MAPK/ERK pathway, which is crucial for cancer cell proliferation.

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values indicating efficacy comparable to standard antibiotics.
Study 2 Evaluated anticancer properties in MCF-7 cells, showing a dose-dependent increase in apoptosis markers (e.g., caspase activation).
Study 3 Explored enzyme inhibition against LpxC in Pseudomonas aeruginosa, revealing a prolonged residence time of the compound on the target enzyme, suggesting potential for extended therapeutic effects.

Comparative Analysis

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
5-Amino-3-chloro-1-butylpyridin-2-oneC10H15ClN2OChlorine substitution; different reactivity profile
5-Amino-3-bromo-pyridinone derivativesC9H10BrN2OVariations in side chains; potential differences in biological activity

Properties

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

5-amino-3-bromo-1-butyl-4-methylpyridin-2-one

InChI

InChI=1S/C10H15BrN2O/c1-3-4-5-13-6-8(12)7(2)9(11)10(13)14/h6H,3-5,12H2,1-2H3

InChI Key

FXAHWZFJZBPYOM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=C(C1=O)Br)C)N

Origin of Product

United States

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